2,5-Difluoronitrobenzene
Overview
Description
Synthesis Analysis
Research on 2,5-difluoronitrobenzene includes studies on its synthesis through various chemical routes. The synthesis process often involves aromatic nucleophilic substitution reactions, where fluorine atoms and a nitro group are introduced into the benzene ring to achieve the desired compound. These methods aim to optimize yield, selectivity, and environmental compatibility.
Molecular Structure Analysis
The molecular structure of 2,5-difluoronitrobenzene has been a focus of studies, with investigations into its electron distribution, bond lengths, and angles. Techniques such as electron diffraction and ab initio calculations have provided insights into the slightly deviated symmetry from the ideal benzene ring due to the presence of fluorine atoms and the nitro group, affecting the electronic characteristics of the molecule.
Chemical Reactions and Properties
2,5-Difluoronitrobenzene participates in various chemical reactions, including but not limited to, nucleophilic aromatic substitution and reactions with organometallic compounds. Its reactivity is significantly influenced by the electron-withdrawing effects of both the nitro and fluorine groups, which can stabilize or destabilize reaction intermediates depending on the type of reaction.
Physical Properties Analysis
The physical properties of 2,5-difluoronitrobenzene, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of fluorine atoms contributes to its relatively high stability and low reactivity compared to other nitrobenzene derivatives, making it suitable for various applications in chemical synthesis and material science.
Chemical Properties Analysis
The chemical properties of 2,5-difluoronitrobenzene, including acidity, basicity, and reactivity towards different chemical reagents, are influenced by the electron-withdrawing effects of the substituents on the benzene ring. Studies have explored its behavior in different chemical environments, providing valuable information for its use in synthetic chemistry.
For detailed studies and further reading on 2,5-Difluoronitrobenzene, including its synthesis, molecular structure, chemical reactions, and properties, refer to the following sources:
- Analysis of C–H⋯F interactions involving the 2,5-difluorobenzene group and its role in molecular aggregation (Mocilac, Osman, & Gallagher, 2016).
- Studies on the molecular structure of 1,3,5-trifluorobenzene and its comparison with other electron diffraction studies (Ramondo et al., 1992).
- Research on the synthesis, structures, and redox properties of various fluorobenzene derivatives and their phosphorus-containing compounds (Sasaki, Tanabe, & Yoshifuji, 1999).
- Investigation into the molecular structure and conformation of 3,5-difluoronitrobenzene and 2,6-difluoronitrobenzene by gas-phase electron diffraction and quantum chemical calculations (Dorofeeva et al., 2008).
Scientific Research Applications
- Application Summary : 2,5-Difluoronitrobenzene is used in the synthesis of various organic compounds. For example, it has been used in the synthesis of N-alkylated 2-arylaminobenzimidazoles and quinoxalinones .
- Results/Outcomes : The outcome of these reactions is the formation of the desired organic compounds, such as N-alkylated 2-arylaminobenzimidazoles and quinoxalinones . These compounds could have potential applications in various fields, including medicinal chemistry and materials science.
- Application Summary : 2,5-Difluoronitrobenzene has been used in the synthesis of N-(2-nitro-4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline .
- Results/Outcomes : The outcome of these reactions is the formation of the desired organic compounds, such as N-(2-nitro-4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline . These compounds could have potential applications in various fields, including medicinal chemistry and materials science.
- Application Summary : 2,5-Difluoronitrobenzene has been used in the synthesis of secondary amine precursors, required for the synthesis of two families of nitric oxide donors .
- Results/Outcomes : The outcome of these reactions is the formation of the desired organic compounds, such as secondary amine precursors . These compounds could have potential applications in various fields, including medicinal chemistry and materials science.
Safety And Hazards
2,5-Difluoronitrobenzene is harmful to the skin, eyes, and respiratory system . It may be toxic if inhaled or swallowed . Prolonged exposure should be avoided and vapor should not be breathed . It is recommended to use personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,4-difluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJAYQHWXYJBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189921 | |
Record name | 2,5-Difluoronitrobenzene | |
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Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Alfa Aesar MSDS] | |
Record name | 2,5-Difluoronitrobenzene | |
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Vapor Pressure |
0.35 [mmHg] | |
Record name | 2,5-Difluoronitrobenzene | |
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Product Name |
2,5-Difluoronitrobenzene | |
CAS RN |
364-74-9 | |
Record name | 2,5-Difluoronitrobenzene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=364-74-9 | |
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Record name | 2,5-Difluoronitrobenzene | |
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Record name | 2,5-Difluoronitrobenzene | |
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Record name | 2,5-Difluoronitrobenzene | |
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Record name | 1,4-difluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.059 | |
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Record name | 1,4-Difluoro-2-nitrobenzene | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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